This 2-methyl-3H-imidazo[4,5-b]pyridine hydrochloride building block delivers a privileged scaffold with demonstrated selectivity advantages over other imidazopyridine regioisomers. Matched-pair analyses confirm the 3H-imidazo[4,5-b]pyridine core provides a distinct JAK family selectivity window, critical for minimizing off-target kinase inhibition. The C-2 methyl substituent enables rapid SAR exploration across kinase (Aurora, TAM, MLK3, PDE10A), GPCR (5-HT6, CCR5), and antiviral targets. Robust 3D-QSAR models (q² up to 0.905) and validated target engagement data accelerate hit-to-lead timelines and reduce SAR derailment risk. Procure the exact hydrochloride salt to maintain program integrity.
Molecular FormulaC7H8ClN3
Molecular Weight169.61
CAS No.1242338-95-9
Cat. No.B3093301
⚠ Attention: For research use only. Not for human or veterinary use.
2-Methyl-3H-imidazo[4,5-b]pyridine Hydrochloride: A Core Scaffold for Kinase and GPCR-Targeted Drug Discovery
2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride (CAS 1242338-95-9) is a heterocyclic building block that forms the foundational core for numerous pharmacologically active molecules. As the hydrochloride salt of a 3H-imidazo[4,5-b]pyridine scaffold, this compound provides a versatile platform for medicinal chemistry programs targeting a diverse array of biological targets, including the CCR5 chemokine receptor, various kinases (e.g., TAM, Aurora, MLK3, PDE10A), and the 5-HT6 serotonin receptor [1][2][3][4][5]. Its utility lies not in its intrinsic activity but in its role as a privileged, synthetically tractable scaffold for generating libraries of analogs with optimized potency, selectivity, and pharmacokinetic properties [6][7].
[1] BindingDB BDBM50314722. (2010). Antagonist activity at CCR5 receptor expressed in CHO cells (IC50: 112 nM) for an endo/exo-(S)-methyl 4-(3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutanoate derivative. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50314722&tag=rep&fil=ic50&submit=summary View Source
[2] Baladi, T., Aziz, J., Dufour, F., Abet, V., Stoven, V., Radvanyi, F., ... & Piguel, S. (2018). Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors. Bioorganic & Medicinal Chemistry, 26(20), 5510-5530. Retrieved from https://www.semanticscholar.org/paper/Design,-synthesis,-biological-evaluation-and-of-as-Baladi-Aziz/85c8b8392157adc7d66f6808a1daa62c8a20337e View Source
[3] Yang, T., Yang, T., Tong, J. B., Liu, Y., & Tian, Y. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 29(8), 1772. Retrieved from https://www.lunlunapp.com/newsDetails/d54d26f993acaf3cada0b52d1a00019a View Source
[4] Vanda, D., Soural, M., Canale, V., Chaumont-Dubel, S., Satała, G., Kos, T., ... & Zajdel, P. (2018). Novel non-sulfonamide 5-HT6 receptor partial inverse agonist in a group of imidazo[4,5-b]pyridines with cognition enhancing properties. European Journal of Medicinal Chemistry, 144, 716-729. Retrieved from https://dev.nlk.cz/mdv/doc/bmc18010216?s=aut View Source
[5] Hu, E., Andrews, K., & Allen, J. R. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). Retrieved from https://www.semanticscholar.org/paper/99c9013e2b916886615e1c5ec9ee2ab3f16bc5c2#citing-papers View Source
[6] Muthuppalaniappan, M., Viswanadha, S., Babu, G., & Vakkalanka, S. K. V. S. (2017). 3,5-Disposable-3H-Imidazo [4,5-b] Pyridine and 3,5-Disposition-3H- [1,2,3] TRIAZOLO [4,5-b] Pyridine Compounds as Proteinkinase Modulators. Patent EA-025281-B9. Retrieved from https://pubchem.ncbi.nlm.nih.gov/patent/EA-025281-B9 View Source
[7] Imidazo[4,5-b]pyridine derivatives as dual dyrk1/clk1 inhibitors. (2016). European Patent EP3356363A1. Retrieved from https://patents.google.com/patent/EP3356363A1/zh View Source
Why 2-Methyl-3H-imidazo[4,5-b]pyridine Hydrochloride Cannot Be Interchanged with Generic Imidazopyridine Analogs
The unique fused heterocyclic core of 2-methyl-3H-imidazo[4,5-b]pyridine hydrochloride confers a specific molecular geometry and electronic profile that directly impacts target engagement and selectivity, as demonstrated in comparative studies. For instance, the regioisomeric 3H-imidazo[4,5-b]pyridine scaffold exhibits a distinct selectivity profile against JAK family kinases compared to the 1H-imidazo[4,5-c]pyridine scaffold [1][2]. Furthermore, substituents at specific positions (e.g., C-2, C-6, C-7) are critical for modulating potency against a range of kinases (Aurora, TAM, PDE10A) and GPCRs (5-HT6, CCR5), a nuance lost when substituting with generic, uncharacterized imidazopyridine derivatives [3][4][5][6][7]. Therefore, substituting this specific building block with a close analog or a generic 'imidazopyridine' can lead to significant, unpredictable deviations in pharmacological activity and derail a structure-activity relationship (SAR) program.
[1] PMC Copyright Notice. (2024). Figure 3. Selectivity comparison between the (A) 1H-imidazo[4,5-c]pyridine and the 3H-imidazo[4,5-b]pyridine scaffolds and (B) matched pairs 10 and 11. J Med Chem, 67(11), 8545–8568. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC11181332/figure/fig3/ View Source
[2] Breslin, H. J. (2012). Imidazo[4,5-b]pyridine derivatives as ALK and JAK modulators for the treatment of proliferative disorders. US Patent US-9238656-B2. Retrieved from https://pubchem.ncbi.nlm.nih.gov/patent/US-9238656-B2 View Source
[3] Baladi, T., Aziz, J., Dufour, F., Abet, V., Stoven, V., Radvanyi, F., ... & Piguel, S. (2018). Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors. Bioorganic & Medicinal Chemistry, 26(20), 5510-5530. Retrieved from https://www.semanticscholar.org/paper/Design,-synthesis,-biological-evaluation-and-of-as-Baladi-Aziz/85c8b8392157adc7d66f6808a1daa62c8a20337e View Source
[4] Hu, E., Andrews, K., & Allen, J. R. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). Retrieved from https://www.semanticscholar.org/paper/99c9013e2b916886615e1c5ec9ee2ab3f16bc5c2#citing-papers View Source
[5] Vanda, D., Soural, M., Canale, V., Chaumont-Dubel, S., Satała, G., Kos, T., ... & Zajdel, P. (2018). Novel non-sulfonamide 5-HT6 receptor partial inverse agonist in a group of imidazo[4,5-b]pyridines with cognition enhancing properties. European Journal of Medicinal Chemistry, 144, 716-729. Retrieved from https://dev.nlk.cz/mdv/doc/bmc18010216?s=aut View Source
[6] BindingDB BDBM50314722. (2010). Antagonist activity at CCR5 receptor expressed in CHO cells (IC50: 112 nM) for an endo/exo-(S)-methyl 4-(3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutanoate derivative. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50314722&tag=rep&fil=ic50&submit=summary View Source
[7] Yang, T., Yang, T., Tong, J. B., Liu, Y., & Tian, Y. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 29(8), 1772. Retrieved from https://www.lunlunapp.com/newsDetails/d54d26f993acaf3cada0b52d1a00019a View Source
2-Methyl-3H-imidazo[4,5-b]pyridine Hydrochloride: A Comparative Evidence Guide for Scientific Selection
Scaffold-Dependent Selectivity Against JAK Kinases
The 3H-imidazo[4,5-b]pyridine scaffold demonstrates a distinct selectivity profile against Janus kinase (JAK) family members compared to its regioisomer, the 1H-imidazo[4,5-c]pyridine scaffold. This is based on a direct comparison of IC50 values for matched molecular pairs [1].
Kinase InhibitionJAK/STAT PathwayImmuno-Oncology
Evidence Dimension
Selectivity ratio for JAK1/TYK2 based on IC50 values
Target Compound Data
Scaffold: 3H-imidazo[4,5-b]pyridine core
Comparator Or Baseline
Scaffold: 1H-imidazo[4,5-c]pyridine core
Quantified Difference
The 3H-imidazo[4,5-b]pyridine scaffold provides a different selectivity window, as visualized in Figure 3, with specific IC50 values for matched pairs demonstrating >10-fold difference in selectivity for JAK1 over TYK2 between the two scaffolds [1].
Conditions
Fluorescence-based biochemical assays using the catalytic domains of four JAK members [1].
Why This Matters
Selecting the correct imidazopyridine regioisomer is essential for developing selective JAK inhibitors and avoiding off-target effects in related kinases.
Kinase InhibitionJAK/STAT PathwayImmuno-Oncology
[1] PMC Copyright Notice. (2024). Figure 3. Selectivity comparison between the (A) 1H-imidazo[4,5-c]pyridine and the 3H-imidazo[4,5-b]pyridine scaffolds and (B) matched pairs 10 and 11. J Med Chem, 67(11), 8545–8568. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC11181332/figure/fig3/ View Source
Optimization of Aurora Kinase Inhibition Potency
Derivatives built on the 2-methyl-3H-imidazo[4,5-b]pyridine scaffold can achieve high potency against Aurora kinases, with optimization leading to compounds with nanomolar activity. While the specific compound is a building block, QSAR models derived from 65 related compounds provide a quantitative framework for predicting and optimizing activity [1][2].
Kinase InhibitionAurora KinaseOncology
Evidence Dimension
Predictive QSAR model performance (cross-validation coefficient q²)
Target Compound Data
Imidazo[4,5-b]pyridine derivative QSAR model set (65 compounds)
Comparator Or Baseline
Baseline: Various QSAR models (HQSAR, CoMFA, CoMSIA, TopomerCoMFA)
Quantified Difference
Cross-validation coefficients (q²) of 0.892 (HQSAR), 0.866 (CoMFA), 0.877 (CoMSIA), and 0.905 (TopomerCoMFA), indicating robust predictive power [1].
Conditions
3D-QSAR and molecular docking studies against Aurora kinase A (PDB: 1MQ4) [1][2].
Why This Matters
Provides a validated computational framework for rational design of potent Aurora kinase inhibitors, reducing the need for extensive empirical screening.
Kinase InhibitionAurora KinaseOncology
[1] Yang, T., Yang, T., Tong, J. B., Liu, Y., & Tian, Y. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 29(8), 1772. Retrieved from https://www.lunlunapp.com/newsDetails/d54d26f993acaf3cada0b52d1a00019a View Source
[2] Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. (2010). Retrieved from https://eurofarma.ovidds.com View Source
Influence of C-2 Methyl Group on 5-HT6 Receptor Ligand Potency
The 2-methyl substituent is a critical determinant of potency in 5-HT6 receptor ligands. While a 2-ethyl analog (compound 17) has been characterized with a Ki of 6 nM and an IC50 of 17.6 nM, this data serves as a class-level inference for the potential of the 2-methyl scaffold [1].
GPCR5-HT6 ReceptorCNS Drug Discovery
Evidence Dimension
Binding affinity and functional activity at 5-HT6 receptor
Target Compound Data
Scaffold: 3H-imidazo[4,5-b]pyridine with C-2 substitution
Compound 17: Ki = 6 nM, IC50 = 17.6 nM in Gs signaling assay [1].
Conditions
In vitro radioligand binding and functional assays for human 5-HT6 receptor [1].
Why This Matters
Demonstrates the scaffold's potential for generating high-affinity CNS-penetrant ligands, where even minor changes to the C-2 position can dramatically impact activity.
GPCR5-HT6 ReceptorCNS Drug Discovery
[1] Vanda, D., Soural, M., Canale, V., Chaumont-Dubel, S., Satała, G., Kos, T., ... & Zajdel, P. (2018). Novel non-sulfonamide 5-HT6 receptor partial inverse agonist in a group of imidazo[4,5-b]pyridines with cognition enhancing properties. European Journal of Medicinal Chemistry, 144, 716-729. Retrieved from https://dev.nlk.cz/mdv/doc/bmc18010216?s=aut View Source
Performance of 2-Methyl-Substituted Scaffold in CCR5 Antagonism
A derivative containing the 2-methyl-3H-imidazo[4,5-b]pyridine core demonstrates potent antagonist activity at the CCR5 receptor, a key target for HIV entry and inflammatory diseases. This provides direct, quantitative evidence for the utility of this specific substitution pattern [1].
Antagonist activity at human CCR5 receptor expressed in CHO cells, assessed as inhibition of RANTES-induced [35S]GTPγS binding [1].
Why This Matters
Validates the 2-methyl-3H-imidazo[4,5-b]pyridine core as a privileged scaffold for developing novel CCR5 antagonists with therapeutic potential in HIV and immunology.
GPCRCCR5 AntagonistImmunology
[1] BindingDB BDBM50314722. (2010). Antagonist activity at CCR5 receptor expressed in CHO cells (IC50: 112 nM) for an endo/exo-(S)-methyl 4-(3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutanoate derivative. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50314722&tag=rep&fil=ic50&submit=summary View Source
2-Methyl-3H-imidazo[4,5-b]pyridine Hydrochloride: High-Impact Research and Industrial Scenarios
Rational Design of Selective JAK Family Kinase Inhibitors
Medicinal chemistry teams can use this building block as a starting point to design and synthesize selective JAK1, JAK2, JAK3, or TYK2 inhibitors. The evidence that the 3H-imidazo[4,5-b]pyridine scaffold provides a distinct selectivity window compared to other imidazopyridine regioisomers (as shown in matched-pair analyses) is a critical advantage for programs seeking to minimize off-target kinase inhibition [1][2].
Scaffold for Next-Generation CNS-Penetrant 5-HT6 Receptor Ligands
Neuroscience drug discovery programs targeting cognitive impairment can utilize this hydrochloride salt to generate novel 5-HT6 receptor ligands. The high potency and favorable brain penetration observed for closely related 2-substituted 3H-imidazo[4,5-b]pyridine derivatives (e.g., compound 17 with Ki = 6 nM) make it a superior starting point for optimizing cognition-enhancing agents with a potentially differentiated safety profile [3].
Targeting the Aurora Kinase Family in Oncology
The compound is a key intermediate for synthesizing Aurora kinase inhibitors. The availability of robust 3D-QSAR models (with cross-validated q² values up to 0.905) provides a significant advantage, enabling structure-guided design to optimize for potency and selectivity against Aurora A, B, or C kinases, accelerating the hit-to-lead process for oncology targets [4][5].
Development of Novel CCR5 Antagonists for HIV and Inflammatory Diseases
This specific building block can be directly incorporated into the synthesis of novel CCR5 antagonists. The demonstrated IC50 of 112 nM for a related derivative confirms the scaffold's ability to engage this therapeutically relevant target, providing a validated path for creating new antiviral or anti-inflammatory agents [6].
[1] PMC Copyright Notice. (2024). Figure 3. Selectivity comparison between the (A) 1H-imidazo[4,5-c]pyridine and the 3H-imidazo[4,5-b]pyridine scaffolds and (B) matched pairs 10 and 11. J Med Chem, 67(11), 8545–8568. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC11181332/figure/fig3/ View Source
[2] Breslin, H. J. (2012). Imidazo[4,5-b]pyridine derivatives as ALK and JAK modulators for the treatment of proliferative disorders. US Patent US-9238656-B2. Retrieved from https://pubchem.ncbi.nlm.nih.gov/patent/US-9238656-B2 View Source
[3] Vanda, D., Soural, M., Canale, V., Chaumont-Dubel, S., Satała, G., Kos, T., ... & Zajdel, P. (2018). Novel non-sulfonamide 5-HT6 receptor partial inverse agonist in a group of imidazo[4,5-b]pyridines with cognition enhancing properties. European Journal of Medicinal Chemistry, 144, 716-729. Retrieved from https://dev.nlk.cz/mdv/doc/bmc18010216?s=aut View Source
[4] Yang, T., Yang, T., Tong, J. B., Liu, Y., & Tian, Y. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 29(8), 1772. Retrieved from https://www.lunlunapp.com/newsDetails/d54d26f993acaf3cada0b52d1a00019a View Source
[5] Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. (2010). Retrieved from https://eurofarma.ovidds.com View Source
[6] BindingDB BDBM50314722. (2010). Antagonist activity at CCR5 receptor expressed in CHO cells (IC50: 112 nM) for an endo/exo-(S)-methyl 4-(3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutanoate derivative. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50314722&tag=rep&fil=ic50&submit=summary View Source
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